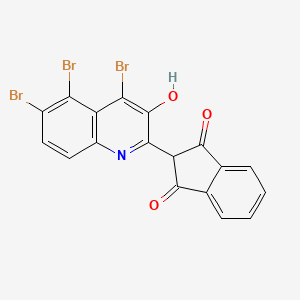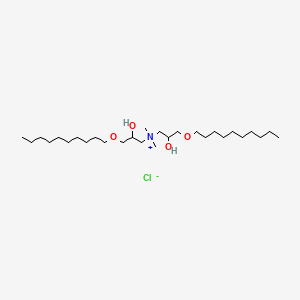
42Xpf55ctm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde, identified by the unique ingredient identifier 42XPF55CTM, is an aromatic compound with the molecular formula C10H10O4 . This compound is known for its structural similarity to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde typically involves the derivatization of 1,3-benzodioxole-5-carboxaldehyde. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature, followed by further modification . The reaction conditions often involve the use of bromine as a reagent and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde may involve large-scale chemical synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Ethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 2-Ethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde is structurally related to several other aromatic aldehydes:
Piperonal (Heliotropin): Known for its use in fragrances and flavorings.
Vanillin: Widely used as a flavoring agent and in the synthesis of pharmaceuticals.
Benzaldehyde: Commonly used in the synthesis of dyes, perfumes, and flavoring agents.
The uniqueness of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde lies in its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
1638296-86-2 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
2-ethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-2-12-10-13-8-4-3-7(6-11)5-9(8)14-10/h3-6,10H,2H2,1H3 |
InChI-Schlüssel |
BXPMJVXEFLMHOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1OC2=C(O1)C=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)









